3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
Overview
Description
Mechanism of Action
Target of Action
Z-Gly-Gly-Phe-OH is an active compound that can be used for the synthesis of enzymic peptides . .
Mode of Action
It is known that it can be used for the synthesis of enzymic peptides , which suggests that it may interact with certain enzymes or proteins to facilitate peptide synthesis.
Biochemical Pathways
Given its role in the synthesis of enzymic peptides , it can be inferred that it may be involved in peptide synthesis pathways.
Result of Action
Its role in the synthesis of enzymic peptides suggests that it may contribute to the production of specific peptides within cells.
Biochemical Analysis
Biochemical Properties
Z-Gly-Gly-Phe-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been suggested that Z-Gly-Gly-Phe-OH can provide a simple and easy-to-use method to study the mechanism of peptides’ self-assembly .
Cellular Effects
It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Z-Gly-Gly-Phe-OH involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The benzyloxycarbonyl (Z) group is used as a protecting group for the amino terminus .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of environmentally friendly solvents and reagents is becoming more common in industrial settings to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Reduction: Reduction reactions can be used to remove protecting groups or modify the peptide structure.
Substitution: Substitution reactions can introduce different functional groups into the peptide
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Carbodiimides: Used for peptide bond formation.
Hydrogenation catalysts: Used for reduction reactions.
Oxidizing agents: Used for oxidation reactions
Major Products Formed
The major products formed from these reactions include modified peptides with different functional groups or altered peptide backbones, which can be used for various applications in research and industry .
Scientific Research Applications
3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Used in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.
Industry: Used in the production of peptide-based materials and as a reagent in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Glu-Gly-Phe: A tripeptide consisting of glutamic acid, glycine, and phenylalanine residues.
Z-Gly-Gly-OH: A dipeptide consisting of glycine and glycine residues with a benzyloxycarbonyl protecting group.
Uniqueness
3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination allows for specific interactions with molecular targets and makes it a valuable tool in peptide synthesis and research .
Properties
IUPAC Name |
3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARPWSYTROKYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305115 | |
Record name | N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13171-93-2 | |
Record name | NSC169159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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